- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-CouplingsOrganic Letters, 2008, 10(19), 4279-4282,
Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

935552-89-9 structure
Produktname:4-(3,5-Dimethylphenyl)benzonitrile
4-(3,5-Dimethylphenyl)benzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3',5'-Dimethyl-4-biphenylcarbonitrile
- 4-(3,5-DiMethylphenyl)benzonitrile
- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)
- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE
- MFCD21609633
- W19396
- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
- AS-61951
- SCHEMBL23873781
- CS-0196079
- DB-357399
- AKOS023108395
- 935552-89-9
- DTXSID80648722
- 4-(3,5-Dimethylphenyl)benzonitrile
-
- MDL: MFCD21609633
- Inchi: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
- InChI-Schlüssel: XRXGVDHXCUMXEW-UHFFFAOYSA-N
- Lächelt: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 207.104799419g/mol
- Monoisotopenmasse: 207.104799419g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 256
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topologische Polaroberfläche: 23.8Ų
4-(3,5-Dimethylphenyl)benzonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D480033-1g |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 1g |
$207.00 | 2023-05-18 | ||
abcr | AB310701-1 g |
4-(3,5-Dimethylphenyl)benzonitrile; 98% |
935552-89-9 | 1g |
€231.60 | 2022-06-11 | ||
eNovation Chemicals LLC | K13931-10g |
4-(3,5-DiMethylphenyl)benzonitrile |
935552-89-9 | 97% | 10g |
$1200 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |
3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |
935552-89-9 | 97% | 250mg |
¥473.00 | 2024-04-24 | |
Ambeed | A918120-250mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 250mg |
$56.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |
[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |
935552-89-9 | 95% | 100mg |
¥187.0 | 2024-04-16 | |
Ambeed | A918120-100mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 100mg |
$28.0 | 2024-04-16 | |
1PlusChem | 1P00II4P-500mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 95% | 500mg |
$80.00 | 2024-04-20 | |
Ambeed | A918120-5g |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 5g |
$220.0 | 2024-04-16 | |
1PlusChem | 1P00II4P-250mg |
4-(3,5-DIMETHYLPHENYL)BENZONITRILE |
935552-89-9 | 98% | 250mg |
$53.00 | 2025-03-01 |
4-(3,5-Dimethylphenyl)benzonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine , Cupric nitrate , Carbon , Nickel nitrate Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt
1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt
1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -20 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
Referenz
- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagentsJournal of the American Chemical Society, 2007, 129(13), 3844-3845,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water , Polyethylene glycol ; 2 h, 80 °C
Referenz
- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2OHuaxue Shiji, 2018, 40(12), 1205-1211,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Ethanol , Water ; 4 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
Referenz
- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium , Silica , 1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ; 60 min, 80 - 90 °C
Referenz
- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in waterClean Technologies and Environmental Policy, 2014, 16(8), 1767-1771,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Synthesis of biarylsScience of Synthesis, 2010, 45, 547-626,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 6 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C
Referenz
- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequencesSynlett, 2009, (1), 147-150,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ; 3 h, rt → 120 °C
Referenz
- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides.Chemical Science, 2021, 12(1), 363-373,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ; 1 h, 100 °C
Referenz
- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical TerphenylsChemistrySelect, 2018, 3(21), 6022-6027,
4-(3,5-Dimethylphenyl)benzonitrile Raw materials
- 5-Bromo-m-xylene
- 4-Chlorobenzonitrile
- 4-Iodobenzonitrile
- 4-Hydroxybenzonitrile
- 1-Iodo-3,5-dimethylbenzene
- 3,5-Dimethylphenylboronic acid
- 4-Bromobenzonitrile
- Magnesium, chloro(4-cyanophenyl)-
4-(3,5-Dimethylphenyl)benzonitrile Preparation Products
4-(3,5-Dimethylphenyl)benzonitrile Verwandte Literatur
-
1. Back matter
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile

Reinheit:99%/99%
Menge:5g/10g
Preis ($):198.0/337.0